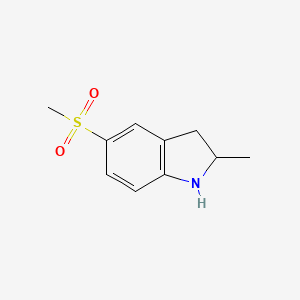
8-Hydroxy-pipat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-pipat involves several steps, starting with the preparation of the tetralin backbone. The key steps include:
Formation of the Tetralin Backbone: This involves the cyclization of appropriate precursors under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, typically using reagents like hydrogen peroxide or osmium tetroxide.
Substitution with the Propylamino Group: This step involves the substitution of the hydroxy group with the propylamino group using reagents like propylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-pipat undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products
Scientific Research Applications
8-Hydroxy-pipat is extensively used in scientific research due to its high specificity and affinity for the serotonin 1A receptor. Its applications include:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Helps in understanding the role of serotonin in various physiological processes.
Medicine: Potential therapeutic applications in treating disorders related to serotonin imbalance, such as depression and anxiety.
Industry: Used in the development of new drugs targeting the serotonin 1A receptor
Mechanism of Action
8-Hydroxy-pipat exerts its effects by binding to the serotonin 1A receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to a cascade of intracellular signaling events. This activation modulates the release of serotonin and other neurotransmitters, influencing mood, anxiety, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Another compound with a hydroxy group at the 8th position, known for its antimicrobial and anticancer properties.
8-Hydroxy-2-(di-n-propylamino)tetralin: A similar compound with a different substitution pattern, also targeting the serotonin 1A receptor
Uniqueness
8-Hydroxy-pipat is unique due to its high affinity and specificity for the serotonin 1A receptor, making it a valuable tool in research and potential therapeutic applications. Its unique substitution pattern also allows for diverse chemical modifications, enhancing its versatility in scientific studies .
Properties
CAS No. |
159651-91-9 |
|---|---|
Molecular Formula |
C20H26INO5 |
Molecular Weight |
487.3 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C16H22INO.C4H4O4/c1-2-9-18(10-3-8-17)15-6-4-13-5-7-16(19)12-14(13)11-15;5-3(6)1-2-4(7)8/h3,5,7-8,12,15,19H,2,4,6,9-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b8-3+;2-1- |
InChI Key |
IQRDHLSQXOATHD-HBRCEPSSSA-N |
SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O |
Isomeric SMILES |
CCCN(C/C=C/I)C1CCC2=C(C1)C=C(C=C2)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C=C(C=C2)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Boc-3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylic acid](/img/structure/B1142779.png)



